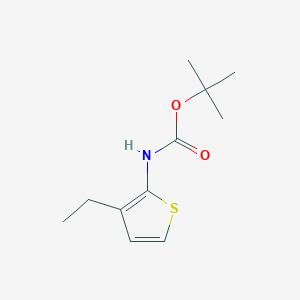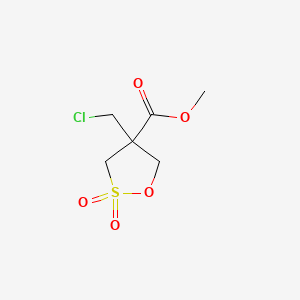![molecular formula C8H13N3 B13580076 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine is a compound with a complex structure that belongs to the class of benzodiazoles. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as a therapeutic agent. It has been studied for its potential use in treating neurological disorders, due to its ability to interact with specific receptors in the brain. Additionally, it has been investigated for its antimicrobial and anticancer properties, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors, such as GABA receptors in the brain, modulating their activity and leading to therapeutic effects. The pathways involved in these interactions are complex and may include modulation of neurotransmitter release and inhibition of certain enzymes .
Comparison with Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydro-β-carboline. These compounds share structural similarities but differ in their specific functional groups and molecular targets .
The uniqueness of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine lies in its ability to interact with a broader range of molecular targets, making it more versatile for various applications. Its distinct structure also allows for easier modification, enabling the development of derivatives with enhanced properties .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-amine |
InChI |
InChI=1S/C8H13N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H2,1H3,(H2,9,10) |
InChI Key |
RWDCZASGZPRKGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


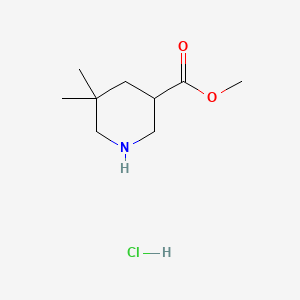
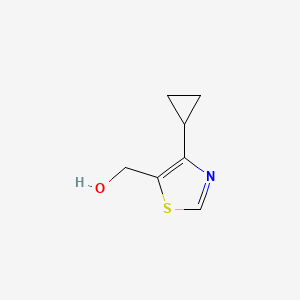

![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)

![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
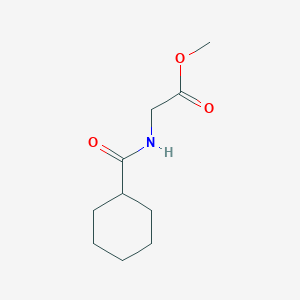

![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
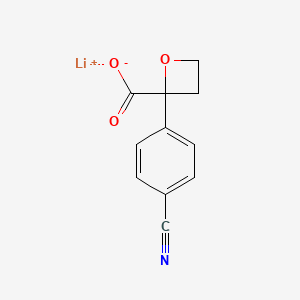
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
